6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
Overview
Description
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a heterocyclic compound with the empirical formula C5H4N4O . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine family, which has been found to have a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one and its derivatives has been achieved through various methods. For instance, oxovanadium (V)- [5,10,15,20-tetrakis (pyridinium)-porphyrinato]-tetra (tricyanomethanide) [ (VO)TPP] [ (TCM) 4] was used as a catalyst for the synthesis of numerous heterocyclic compounds such as 5-amino-7- (aryl)-4,7-dihydro- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles .Molecular Structure Analysis
The molecular structure of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one consists of a triazolo[1,5-c]pyrimidin-5-one ring. The SMILES string for this compound is Oc1nccc2ncnn12 .Physical And Chemical Properties Analysis
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a solid compound with a molecular weight of 136.11 .Scientific Research Applications
Antiviral Agents
The structural similarity of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one to certain compounds has led to its exploration as a potential antiviral agent. Specifically, it has been repurposed for inhibiting the PA-PB1 subunits interaction of the influenza RNA polymerase, which is crucial for the virus’s replication .
Therapeutic Targets for Metabolic Disorders
This compound has been identified as a potential bio-isostere for purines and carboxylic acids, which are significant in the development of therapeutic agents. It targets fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5, which are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .
Anxiolytic Properties
Research has been conducted on the anxiolytic properties of annelated [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones. These studies suggest potential applications in developing treatments for anxiety-related disorders .
Anticoagulation Therapy
The compound’s derivatives have been explored for their role in anticoagulation therapy. They have been studied as dual inhibitors of thrombin and factor Xa, which could lead to effective antithrombotic agents .
Synthesis Process Advantages
The synthesis process of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one offers several advantages such as good yields, operational simplicity, environmental friendliness, and shorter reaction times. This makes it an attractive process for creating structurally diverse triazolopyrimidines .
CDK2 Targeting Compounds
Small molecules featuring the 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one scaffold have been designed and synthesized as novel compounds targeting CDK2 (Cyclin-dependent kinase 2), which is significant in cell cycle regulation .
MDPI Springer ACS Publications Beilstein Journals RSC Publishing
Future Directions
The future directions for the research and development of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one and its derivatives could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . The development of new synthesis methods and the study of their reactivity could also be areas of interest .
properties
IUPAC Name |
6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPCCIANHKTFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504110 | |
Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one | |
CAS RN |
76044-31-0 | |
Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76044-31-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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